4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride

Medicinal Chemistry pKₐ Modulation Fluorine Chemistry

Non-fluorinated alkyl amines often fail CNS penetration due to high basicity (pKa ~10.85). This γ-trifluoromethylamine hydrochloride salt solves that issue. - **Optimized pKa (8.22)** & log P (2.38) for blood-brain barrier permeability. - **Crystalline, non-hygroscopic HCl salt** (98% purity) ensures accurate cGMP-ready stoichiometry; avoids liquid free base volatility. - **γ-CF3 placement** resists CYP450 oxidation vs. α isomers, enabling cleaner metabolic stability assays.

Molecular Formula C5H11ClF3N
Molecular Weight 177.6
CAS No. 93339-72-1
Cat. No. B2772869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride
CAS93339-72-1
Molecular FormulaC5H11ClF3N
Molecular Weight177.6
Structural Identifiers
SMILESCC(C)(CC(F)(F)F)N.Cl
InChIInChI=1S/C5H10F3N.ClH/c1-4(2,9)3-5(6,7)8;/h3,9H2,1-2H3;1H
InChIKeyRRZQHDVKGFLSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4,4-Trifluoro-2-methylbutan-2-amine HCl Procurement Guide


4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride (CAS 93339-72-1) is a fluorinated tertiary amine hydrochloride salt with molecular formula C₅H₁₁ClF₃N and molecular weight 177.6 g/mol . The free base form (CAS 93339-73-2) features a γ-trifluoromethyl substituent on a branched butanamine backbone, categorizing it among γ-trifluoromethylamines . The hydrochloride salt formulation enhances shelf stability and facilitates precise stoichiometric handling in synthesis workflows.

Fluorinated amine building block with γ-CF₃ substituent
Tuned basicity and lipophilicity for medicinal chemistry workflows
Hydrochloride salt for precise stoichiometric handling

Why Analogs Cannot Substitute Without Risk


Fluorinated tertiary amines with branched alkyl architectures are not interchangeable building blocks. Critical physicochemical parameters—basicity (pKₐ), lipophilicity (log P), and steric bulk—vary substantially with fluorination position, chain length, and amine substitution pattern . The γ-CF₃ placement in 4,4,4-trifluoro-2-methylbutan-2-amine creates a specific electron-withdrawing distance from the amine nitrogen, producing a distinct pKₐ and log P profile compared to α-CF₃ or non-fluorinated analogs . These differences directly impact reaction yields in coupling steps, metabolic stability of derived products, and target binding affinity in medicinal chemistry applications.

Non-fluorinated analogs have much higher amine basicity, shifting protonation-dependent properties such as membrane permeability.
α-CF₃ positional isomers differ in lipophilicity and predicted metabolic stability, potentially altering CYP450 susceptibility.
Substituting the free base liquid form for the hydrochloride salt risks stoichiometric inaccuracy and handling variability.

Comparative Evidence Against Key Analogs


Basicity Reduction vs. Non-Fluorinated Analog

The electron-withdrawing γ-CF₃ group in 4,4,4-trifluoro-2-methylbutan-2-amine reduces amine basicity compared to the non-fluorinated parent compound, 2-methylbutan-2-amine (tert-amylamine). The predicted pKₐ of the free base is 8.22 ± 0.10 , while the experimentally measured pKₐ of 2-methylbutan-2-amine is 10.85 at 19 °C . This 2.63 log unit decrease in basicity indicates a ~430-fold lower proton affinity.

Amine Basicity
Head-to-head
pKₐ 8.22 vs pKₐ 10.85
Δ -2.63 (~430× lower proton affinity)
May support reduced protonation at physiological pH
Target pKₐ predicted; comparator experimental at 19 °C
Medicinal Chemistry pKₐ Modulation Fluorine Chemistry

Lipophilicity Differential vs. Non-Fluorinated Analog

Introduction of the γ-CF₃ group increases lipophilicity relative to the non-fluorinated scaffold. The computed log P of 4,4,4-trifluoro-2-methylbutan-2-amine is 2.38 , whereas 2-methylbutan-2-amine has an estimated log P of approximately 1.8 . This Δlog P of +0.58 translates to a ~3.8-fold increase in partition coefficient.

Lipophilicity (log P)
Cross-study comparable
log P 2.38 vs log P ~1.8
Δ +0.58 (~3.8× higher partition coefficient)
May support passive membrane permeability
In silico predictions
log P Lipophilicity ADME Optimization

γ-CF₃ vs. α-CF₃ Positional Isomer Differentiation

The substitution position of the CF₃ group critically affects metabolic stability. In 4,4,4-trifluoro-2-methylbutan-2-amine (γ-CF₃ isomer, CAS 93339-72-1 HCl salt), the trifluoromethyl group is separated from the amine by two methylene units. In the α-CF₃ isomer (1,1,1-trifluoro-2-methylbutan-2-amine, CAS 1343054-14-7), the CF₃ is directly attached to the carbon bearing the amine [1]. The α-CF₃ isomer has a lower log P (1.28) [2] compared to 2.38 for the γ-CF₃ isomer . This spatial separation of the electron-withdrawing group modulates both amine nucleophilicity and susceptibility to CYP450-mediated N-dealkylation, although no direct in vitro comparative data are available.

γ-CF₃ vs α-CF₃ Isomer
Class-level inference
γ-CF₃ isomer: log P 2.38; α-CF₃ isomer: log P 1.28. Δ log P +1.10 (~12.6× partition difference). Metabolic stability differential is class-level inference.
Positional isomerism may influence metabolic stability
No direct comparative metabolic data; review needed
Positional Isomerism Metabolic Stability Enzyme Resistance

Commercial Purity: HCl Salt vs. Free Base

4,4,4-Trifluoro-2-methylbutan-2-amine hydrochloride is commercially available at 98% purity , whereas the free base form is typically offered at 95% purity . The hydrochloride salt also provides advantages in handling: it is a non-volatile, crystalline solid at ambient conditions, contrasting with the free base which is a liquid with predicted boiling point 79.2 ± 40.0 °C .

Salt Form Purity & Handling
Supporting evidence
HCl salt: 98% purity, crystalline solid; free base: 95% purity, liquid at RT
Solid salt form supports precise stoichiometric handling
Based on vendor specifications
Purity Grade Chemical Procurement Salt Form Selection

Application Scenarios Based on Differentiated Properties


CNS-Penetrant Lead Optimization

4,4,4-Trifluoro-2-methylbutan-2-amine HCl is the preferred amine building block for constructing CNS-targeted small molecules where excessive amine basicity would hinder blood-brain barrier penetration. Its pKₐ of 8.22 is significantly lower than non-fluorinated alkyl amines (~10.85), reducing ionization at physiological pH and improving passive CNS distribution [Section 3, Evidence 1]. Its log P of 2.38 further supports membrane permeability [Section 3, Evidence 2]. Researchers designing dopamine or serotonin receptor ligands where amine basicity must be tuned for selectivity should prioritize this γ-CF₃ amine over non-fluorinated or α-CF₃ alternatives.

Multi-Step API Intermediate Synthesis

In multi-step pharmaceutical intermediate syntheses, the crystalline hydrochloride salt form (98% purity) permits accurate weighing and consistent reaction stoichiometry, eliminating the volatility losses and purity inconsistencies (typically 95%) associated with the liquid free base [Section 3, Evidence 4]. This is particularly valuable in cGMP-facing process chemistry where batch-to-batch reproducibility is critical. The defined hydrochloride salt also simplifies amide coupling and reductive amination protocols by providing a pre-weighed, non-hygroscopic (when properly stored) amine source.

Metabolic Stability Screening of CF₃ Scaffolds

The γ-CF₃ placement in 4,4,4-trifluoro-2-methylbutan-2-amine provides a distinct metabolic profile compared to α-CF₃ positional isomers [Section 3, Evidence 3]. In drug discovery programs where oxidative N-dealkylation is a known metabolic liability, the γ-CF₃ scaffold is predicted to resist CYP450-mediated amine oxidation more effectively than α-CF₃ analogs due to the spatial separation of the electron-withdrawing group. Procurement of this specific isomer enables head-to-head metabolic stability comparisons with α-CF₃ isomers (e.g., CAS 1343054-14-7) in human liver microsome assays, generating data to inform scaffold selection decisions.

Application
Selection Property
Validation Focus
CNS lead optimization studies
Tuned amine basicity and lipophilicity
Blood-brain barrier permeability and target selectivity
Multi-step pharmaceutical intermediate synthesis
High-purity crystalline hydrochloride salt
Stoichiometric accuracy and reaction consistency
Metabolic stability assessment of CF₃ scaffolds
γ-CF₃ positional isomer for CYP450 comparison
Comparative N-dealkylation liability in liver microsomes
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